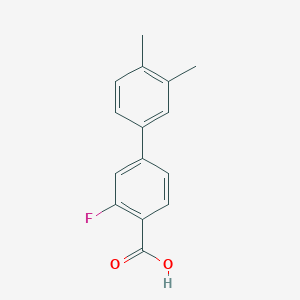

4-(3,4-Dimethylphenyl)-2-fluorobenzoic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic systems containing multiple substituents. The primary molecular identification relies on the benzoic acid core structure, with positional numbering beginning from the carboxyl carbon as position one. The fluorine substituent occupies position two on the benzoic acid ring, while the dimethylphenyl group is attached at position four. The attached phenyl ring bears methyl substituents at positions three and four relative to the point of attachment, creating the complete systematic name.

Chemical identification databases assign the compound the Chemical Abstracts Service registry number 1183614-10-9, which serves as the definitive molecular identifier across scientific literature and commercial applications. The molecular formula C₁₅H₁₃FO₂ reflects the elemental composition, with a calculated molecular weight of 244.26 grams per mole. The International Chemical Identifier representation provides the complete structural description: InChI=1S/C15H13FO2/c1-9-3-4-11(7-10(9)2)12-5-6-13(15(17)18)14(16)8-12/h3-8H,1-2H3,(H,17,18), while the corresponding InChI Key DTYQQHFUTOPXLE-UHFFFAOYSA-N offers a compressed hash representation for database searches.

Alternative nomenclature systems recognize the compound as 3-fluoro-3',4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid, emphasizing the biphenyl connectivity and substituent patterns. The Simplified Molecular Input Line Entry System representation CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)C provides a linear notation suitable for computational applications and database storage. These multiple identification systems ensure unambiguous compound recognition across diverse scientific disciplines and commercial applications.

| Identification Parameter | Value | Reference System |

|---|---|---|

| Chemical Abstracts Service Number | 1183614-10-9 | Chemical Abstracts Service Registry |

| Molecular Formula | C₁₅H₁₃FO₂ | Elemental Composition |

| Molecular Weight | 244.26 g/mol | Calculated Mass |

| International Chemical Identifier Key | DTYQQHFUTOPXLE-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry |

| Primary International Union of Pure and Applied Chemistry Name | This compound | Systematic Nomenclature |

| Alternative International Union of Pure and Applied Chemistry Name | 3-fluoro-3',4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | Biphenyl-based Nomenclature |

Molecular Structure Analysis via X-ray Crystallography

Crystallographic analysis of fluorinated benzoic acid derivatives provides crucial insights into the three-dimensional arrangements and intermolecular interactions characteristic of this compound class. Recent structural investigations of related fluorobenzoic acid compounds reveal significant conformational preferences influenced by fluorine substitution patterns. The crystal structure of 4-fluoro-2-(phenylamino)benzoic acid demonstrates how fluorine incorporation affects molecular geometry, with dihedral angles between aromatic rings measuring 55.63 degrees and 52.65 degrees for independent molecules in the asymmetric unit. These structural parameters suggest that similar angular relationships likely characterize this compound, where the biphenyl system adopts a twisted conformation to minimize steric interactions between the fluorine substituent and the dimethylphenyl group.

Hydrogen bonding patterns in fluorinated carboxylic acids typically involve both the carboxyl group and the fluorine substituent as potential interaction sites. Crystallographic studies of analogous compounds show that carboxylic acid dimers form through pairwise oxygen-hydrogen-oxygen hydrogen bonds, creating characteristic supramolecular assemblies. The presence of fluorine introduces additional weak interactions, including carbon-hydrogen-fluorine contacts that contribute to crystal packing stability. These intermolecular forces significantly influence the solid-state properties and potential polymorphic behavior of this compound.

The dimethyl substitution pattern on the pendant phenyl ring introduces additional complexity to the crystal structure through methyl group conformational preferences and potential methyl-aromatic interactions. Comparative analysis of substituted biphenyl systems indicates that methyl groups typically adopt conformations that minimize steric hindrance while maximizing favorable van der Waals contacts with neighboring molecules. The combined influence of fluorine and dimethyl substitution likely creates a unique crystal packing arrangement that balances electrostatic interactions, hydrogen bonding, and hydrophobic contacts.

Comparative Structural Features with Substituted Benzoic Acid Derivatives

The structural characteristics of this compound can be understood through comparison with other substituted benzoic acid derivatives, particularly those containing fluorine or methyl substituents. Simple fluorobenzoic acids such as 2-fluorobenzoic acid and 4-fluorobenzoic acid provide baseline structural information for understanding fluorine effects on molecular geometry and electronic distribution. The 2-fluorobenzoic acid structure demonstrates how ortho-fluorine substitution influences carboxyl group orientation through intramolecular interactions, while 4-fluorobenzoic acid shows the electronic effects of para-fluorine positioning on aromatic reactivity.

Biphenyl carboxylic acid derivatives offer more direct structural parallels to this compound. Fluprofen, a related biphenyl carboxylic acid with fluorine substitution, exhibits a molecular weight of 244.26 grams per mole and demonstrates similar conformational preferences in both solution and solid states. The structural similarity extends to the biphenyl dihedral angles and the influence of substituents on molecular flexibility. However, the specific positioning of substituents in this compound creates unique steric and electronic environments not present in simpler analogs.

The dimethyl substitution pattern distinguishes this compound from other fluorinated benzoic acids through enhanced electron density on the pendant aromatic ring. Comparative analysis with 3-(3,4-dimethylphenyl)-4-fluorobenzoic acid, a positional isomer, reveals how substituent positioning affects overall molecular properties. The ortho-fluorine arrangement in this compound creates stronger intramolecular interactions compared to the para-fluorine positioning in the isomer, resulting in different conformational preferences and reactivity patterns. Additionally, compounds such as 2-(dimethylamino)-4-fluorobenzoic acid demonstrate how heteroatom incorporation can modify the electronic characteristics while maintaining similar molecular frameworks.

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-9-3-4-11(7-10(9)2)12-5-6-13(15(17)18)14(16)8-12/h3-8H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYQQHFUTOPXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling with 3,4-Dimethylphenyl Moiety

The coupling of the fluorinated benzoic acid with the 3,4-dimethylphenyl group typically involves:

Suzuki-Miyaura Cross-Coupling : This palladium-catalyzed reaction between arylboronic acids and aryl halides is a common method for forming biaryl compounds. The 2-fluorobenzoic acid derivative bearing a suitable leaving group (e.g., bromide or iodide) can be coupled with 3,4-dimethylphenylboronic acid under basic conditions with Pd catalysts to afford the desired product.

Direct Arylation : Some protocols employ direct arylation of the fluorobenzoic acid derivative with the 3,4-dimethylphenyl group using transition metal catalysis, reducing the need for prefunctionalized coupling partners.

Esterification and Hydrolysis Steps

In some synthetic routes, the benzoic acid is first converted to an ester intermediate to facilitate reactions such as coupling or fluorination, followed by hydrolysis back to the acid:

Esterification : For example, 4-fluorobenzoic acid can be refluxed with absolute ethanol in the presence of sulfuric acid to form ethyl 4-fluorobenzoate. This step is monitored by thin-layer chromatography (TLC) and typically takes 7–8 hours.

Hydrazide Formation and Further Functionalization : The ester can be reacted with hydrazine hydrate in ethanol to form hydrazide derivatives, which may be further transformed depending on the target molecule.

Reaction Conditions and Monitoring

Solvents and Catalysts : Common solvents include absolute ethanol, dimethylformamide (DMF), and water. Catalysts such as lithium hydride (LiH) have been used to facilitate specific steps like nucleophilic substitutions.

Reaction Monitoring : TLC with ethyl acetate and n-hexane as mobile phases is widely employed to monitor reaction progress. Melting points and UV detection help confirm product formation.

Summary Table of Preparation Methods

Research Findings and Optimization

The nucleophilic fluorination of iodonium salts, while effective, suffers from low overall yields due to complex precursor synthesis.

Single-step nucleophilic fluorination of trifluoromethanesulfonate derivatives offers a faster and more practical route to 2-fluorobenzoic acid intermediates.

Esterification and hydrazide formation steps are well-established and provide versatile intermediates for subsequent coupling or derivatization.

Use of catalysts such as LiH in DMF can enhance reaction rates and yields in specific steps involving sulfur-containing intermediates, which may be relevant for analog synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-2-fluorobenzoic acid has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s key structural features—fluorine substitution and aromatic ring modifications—are shared with several analogs (Table 1). Notable examples include:

Key Observations :

- Electron Effects: Methyl groups (electron-donating) in this compound contrast with chlorine or fluorine (electron-withdrawing) in analogs, altering acidity and reactivity. For example, fluorine at position 2 increases the acidity of the carboxylic acid group compared to non-fluorinated analogs .

Physicochemical Properties

- Acidity : Fluorine’s electronegativity lowers the pKa of the carboxylic acid group. For instance, 2-fluorobenzoic acid has a pKa of ~2.7, compared to ~4.2 for benzoic acid. Methyl groups, being electron-donating, may slightly counteract this effect in this compound .

- Stability : Fluorinated benzoic acids, such as 4-(1-carboxyethyl)-2-fluorobenzoic acid, exhibit resistance to biodegradation due to the stability of C-F bonds, suggesting similar persistence for the dimethylphenyl analog .

- Crystallinity : Substitution patterns influence crystal packing. For example, 4-fluorobenzoic acid forms coordination polymers with cobalt via hydrogen bonding and π-π interactions, a property likely shared by analogs with rigid aromatic systems .

Biological Activity

4-(3,4-Dimethylphenyl)-2-fluorobenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

- Chemical Formula : C15H13FO2

- Molecular Weight : 248.26 g/mol

- CAS Number : 82107021

The structure features a fluorobenzoic acid core substituted with a dimethylphenyl group, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound encompasses various mechanisms and effects, primarily focusing on its anticancer properties and interactions with metabolic pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. Notably:

- In Vitro Studies : The compound demonstrated inhibitory effects on cell proliferation in several cancer models. For instance, studies have shown IC50 values indicating effective growth inhibition in breast cancer (MDA-MB-231) and other tumor cell lines .

- Mechanism of Action : The proposed mechanisms include induction of apoptosis and cell cycle arrest. Specifically, compounds with similar structures have been reported to activate caspase pathways leading to programmed cell death .

Pharmacokinetics

- Bioavailability : Preliminary data suggest favorable pharmacokinetic profiles, including sufficient oral bioavailability and metabolic stability. For example, related compounds have shown clearance rates around 82.7 mL/h/kg after intravenous administration .

- Toxicity Profile : In animal models, such as Kunming mice, no acute toxicity was observed at high doses (up to 2000 mg/kg), indicating a potentially safe therapeutic window .

Comparative Analysis with Similar Compounds

A comparative analysis can elucidate the unique properties of this compound relative to other fluorobenzoic acids:

| Compound Name | Structure | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-Fluorobenzoic Acid | Structure | >10 | Bacterial metabolite |

| 3-(3,4-Dimethylphenyl)-4-fluorobenzoic acid | Structure | 0.126 (MDA-MB-231) | Apoptosis induction |

| 2-Fluorobenzoic Acid | Structure | Not reported | Unknown |

Case Studies

- Study on Antitumor Effects : A study focused on the antitumor activity of derivatives of fluorobenzoic acids found that modifications at the phenyl ring significantly enhanced cytotoxicity against MDA-MB-231 cells. The study highlighted the importance of substituent positioning in optimizing biological activity .

- Mechanistic Insights : Another investigation into related compounds revealed that they could inhibit matrix metalloproteinases (MMPs), which are critical in cancer metastasis. This suggests that this compound may also exert effects beyond direct cytotoxicity by modulating tumor microenvironments .

Q & A

Q. What are the common synthetic routes for preparing 4-(3,4-Dimethylphenyl)-2-fluorobenzoic acid, and what challenges are encountered during its synthesis?

- Methodological Answer : A plausible synthesis involves Suzuki-Miyaura cross-coupling between 2-fluorobenzoic acid derivatives and 3,4-dimethylphenylboronic acid. Key steps include:

Halogenation : Introduce a halogen (e.g., bromine) at the 4-position of 2-fluorobenzoic acid to enable coupling.

Coupling Reaction : Use palladium catalysts (e.g., Pd(PPh₃)₄) to facilitate cross-coupling with the boronic acid derivative under inert conditions.

Purification : Recrystallization or column chromatography to isolate the product.

Challenges : Steric hindrance from the 3,4-dimethylphenyl group reduces coupling efficiency, while the electron-withdrawing fluorine atom may slow reaction kinetics. Side reactions, such as dehalogenation, require careful temperature control (40–80°C) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the fluorine atom deshields adjacent protons, causing distinct splitting patterns in ¹H NMR .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

- Infrared Spectroscopy (IR) : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) with varying ligands to enhance coupling efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while toluene reduces side reactions.

- Temperature Gradients : Optimize stepwise heating (e.g., 60°C for coupling, room temperature for acid deprotection) to minimize decomposition.

- In Situ Monitoring : Use TLC or GC-MS to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies are employed to resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR with X-ray crystallography (if crystals are obtainable) to confirm spatial arrangement.

- Isotopic Labeling : Use deuterated analogs (e.g., ³¹P NMR for tracking phosphorus-containing intermediates) to clarify ambiguous signals.

- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra to identify discrepancies in substituent effects .

Q. In material science applications, how does the fluorine substitution and dimethylphenyl group influence the thermal stability and potential use of this compound in polymer matrices?

- Methodological Answer :

- Thermal Analysis : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Fluorine increases thermal stability via strong C-F bonds, while the dimethylphenyl group enhances hydrophobicity.

- Polymer Compatibility : Incorporate the compound as a monomer in polyesters or polyamides. Test glass transition temperatures (Tg) using differential scanning calorimetry (DSC) to evaluate rigidity imparted by aromatic stacking.

- Surface Modification : Use carboxylate groups to anchor the compound onto metal oxides (e.g., TiO₂) for coatings, validated by X-ray photoelectron spectroscopy (XPS) .

Key Research Gaps

- Biological Activity : Limited data on enzyme inhibition or receptor binding. Suggested studies: in vitro assays with kinase or GPCR targets.

- Environmental Impact : No degradation studies. Propose HPLC-MS analysis of photolytic/byproduct pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.